Methyl (2,2-dimethoxyethyl)carbamate
Overview
Description
Methyl (2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C6H13NO4 and a molecular weight of 163.17 g/mol . It is a carbamate ester, which is a category of organic compounds formally derived from carbamic acid. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2,2-dimethoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl chloroformate with 2,2-dimethoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester .
Another method involves the use of carbamoyl chlorides, which react with alcohols to form carbamate esters. This reaction can be carried out under mild conditions and is often used for the synthesis of various carbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The reactions are typically carried out in batch or continuous reactors, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl (2,2-dimethoxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates with higher oxidation states, while reduction can produce amines .
Scientific Research Applications
Methyl (2,2-dimethoxyethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of methyl (2,2-dimethoxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by carbamylating the active site, leading to the accumulation of acetylcholine and disruption of normal neurotransmission . This mechanism is similar to that of other carbamate pesticides and drugs .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties but different applications.
Phenyl carbamate: Known for its use in pharmaceuticals and agrochemicals.
Benzyl carbamate: Used in organic synthesis and as a protecting group for amines.
Uniqueness
Methyl (2,2-dimethoxyethyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of two methoxy groups provides steric hindrance and electronic effects that influence its chemical behavior and interactions with other molecules .
Properties
IUPAC Name |
methyl N-(2,2-dimethoxyethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-9-5(10-2)4-7-6(8)11-3/h5H,4H2,1-3H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATMRQDBVLBXIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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